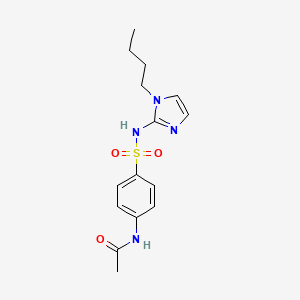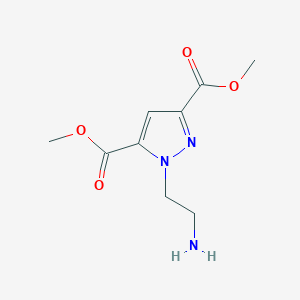
(R)-N-(4-Phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-Phenylbutan-2-yl)acetamide is an organic compound with a molecular formula of C12H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Phenylbutan-2-yl)acetamide typically involves the reaction of ®-4-Phenylbutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction can be represented as follows:
(R)−4−Phenylbutan−2−amine+AceticAnhydride→(R)−N−(4−Phenylbutan−2−yl)acetamide+AceticAcid
Industrial Production Methods
In an industrial setting, the production of ®-N-(4-Phenylbutan-2-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(4-Phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylbutanoic acid or phenylbutanone.
Reduction: Formation of ®-4-Phenylbutan-2-amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
®-N-(4-Phenylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-(4-Phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(4-Phenylbutan-2-yl)acetamide
- N-(4-Phenylbutan-2-yl)acetamide (racemic mixture)
- N-(4-Phenylbutan-2-yl)propionamide
Uniqueness
®-N-(4-Phenylbutan-2-yl)acetamide is unique due to its specific ® configuration, which can result in different biological activity and interactions compared to its (S) enantiomer or racemic mixture. This stereochemistry can influence the compound’s effectiveness and selectivity in various applications.
Propriétés
Numéro CAS |
22148-79-4 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-[(2R)-4-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(13-11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
KQSKZCWLCIETEF-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CCC1=CC=CC=C1)NC(=O)C |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)









![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)

